molecular formula C9H15ClN2O2 B7924449 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-acetamide

Cat. No.: B7924449
M. Wt: 218.68 g/mol
InChI Key: RQAVCCKVTSHRFP-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-acetamide is a pyrrolidine-based acetamide derivative featuring a chloroacetyl group at the 1-position of the pyrrolidine ring and an acetamide substituent at the 3-ylmethyl position. Analytical data for related N-substituted pyrrolidin-2-ones indicate typical elemental compositions (e.g., C: 71.17%, H: 7.76%) , though exact values for this compound would depend on its specific substituents.

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)11-5-8-2-3-12(6-8)9(14)4-10/h8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAVCCKVTSHRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-acetamide typically involves the reaction of pyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes or receptors involved in critical cellular processes, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide (C₁₂H₂₁ClN₂O₂, MW 260.76): Features an isopropyl group on the acetamide nitrogen, increasing steric bulk and lipophilicity compared to the parent compound. Predicted properties include a density of 1.129 g/cm³ and boiling point of 406°C .

Positional Isomerism and Conformational Effects

  • (S)-2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide (CAS 1354010-84-6): Incorporates a methyl group on the pyrrolidine nitrogen and a cyclopropyl substituent on the acetamide nitrogen. The cyclopropyl group may impose conformational rigidity, influencing target binding .

Piperidine-Based Analogues

  • N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide (CAS 1182969-06-7): Replaces pyrrolidine with a six-membered piperidine ring, altering ring puckering and hydrogen-bonding geometry. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to increased ring flexibility .
  • N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS 1353945-71-7): Combines piperidine with an ethyl group, further modifying solubility and metabolic stability .

Heterocyclic Variations

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (CAS 852388-85-3): Substitutes pyrrolidine with a pyrazole ring, introducing aromaticity and electron-withdrawing groups (cyano, chloro). Such derivatives are linked to insecticidal activity .
  • 2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide : Pyrazole-based compounds often target enzymes like cyclooxygenase or kinases, leveraging the heterocycle’s planar structure for π-π stacking .

Biological Activity

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a chloroacetyl group attached to a pyrrolidine ring, which is known for its ability to interact with various biological targets. The molecular formula is C10_{10}H14_{14}ClN2_{2}O, with a molecular weight of approximately 232.68 g/mol.

Target Enzyme:
The primary target of this compound is dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism by degrading incretin hormones like GLP-1 (glucagon-like peptide-1) .

Mode of Action:
By inhibiting DPP-IV, this compound enhances insulin secretion and improves glucose tolerance, making it a candidate for diabetes management . The chloroacetyl group acts as an electrophile that can react with nucleophilic sites in proteins, potentially altering their function .

Antimicrobial Properties

Research has indicated that chloroacetamides, including derivatives of this compound, exhibit antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The IC50_{50} values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of this compound:

Study Findings
Study 1 Demonstrated inhibition of DPP-IV, leading to improved glucose tolerance in diabetic models.
Study 2 Showed significant antimicrobial activity against S. aureus and C. albicans.
Study 3 Reported anti-inflammatory effects via COX inhibition with IC50_{50} values comparable to celecoxib.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex pharmacological agents. Its structural features facilitate the development of new compounds targeting metabolic disorders and inflammatory conditions.

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